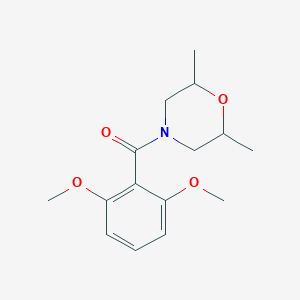
4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine, also known as DDM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a morpholine derivative that has been used in various applications, including as a photoinitiator in polymerization reactions and as a fluorescent probe in biological imaging.
Mécanisme D'action
The mechanism of action of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is not fully understood. However, it is believed that 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine can interact with proteins and other biomolecules through hydrogen bonding and other non-covalent interactions. This interaction can lead to changes in the conformation and activity of the biomolecule, which can be detected through fluorescence or other spectroscopic techniques.
Biochemical and Physiological Effects:
4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine has been shown to have minimal toxicity and is generally considered safe for use in scientific research. However, some studies have suggested that 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine can interact with certain enzymes and other biomolecules, leading to changes in their activity. These effects are generally minor and do not pose a significant risk to human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is its ability to selectively bind to proteins and other biomolecules, making it a useful tool for studying their structure and function. 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is also relatively easy to synthesize and has minimal toxicity, making it a safe and convenient choice for scientific research.
However, 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine does have some limitations. For example, its fluorescence properties can be affected by various factors, such as pH and temperature, which can make it difficult to interpret results. Additionally, 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is not suitable for all applications and may not be effective in certain experimental conditions.
Orientations Futures
There are several potential future directions for research involving 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine. One area of interest is the development of new fluorescent probes based on 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine, which could have improved properties and be used for a wider range of applications. Another area of interest is the use of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine in drug discovery, where it could be used to screen for compounds that interact with specific proteins or other biomolecules.
Overall, 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is a promising compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for studying the structure and function of proteins and other biomolecules, and it is likely to continue to be an important area of research in the future.
Méthodes De Synthèse
The synthesis of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine involves the reaction of 2,6-dimethylmorpholine with 2,6-dimethoxybenzoyl chloride in the presence of a base catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine as a white crystalline solid.
Applications De Recherche Scientifique
4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe in biological imaging, where it can selectively bind to proteins and other biomolecules. 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine has also been used as a photoinitiator in polymerization reactions, where it can initiate the polymerization of various monomers under UV light.
Propriétés
IUPAC Name |
(2,6-dimethoxyphenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-8-16(9-11(2)20-10)15(17)14-12(18-3)6-5-7-13(14)19-4/h5-7,10-11H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGMIPBVQNQXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

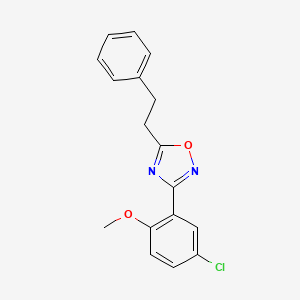
![methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5330818.png)
![3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine](/img/structure/B5330823.png)
![5-(2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330838.png)
![6-methyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5330848.png)
![(3R*,3aR*,7aR*)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5330853.png)
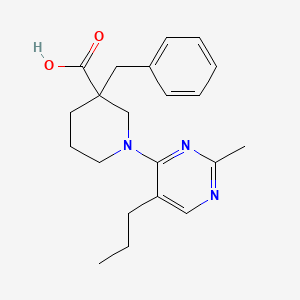
![1-[(3-methylphenyl)acetyl]pyrrolidine](/img/structure/B5330863.png)
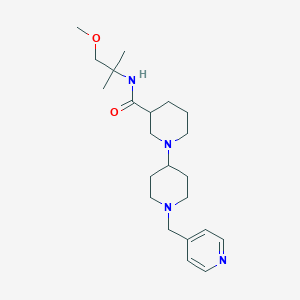
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5330886.png)
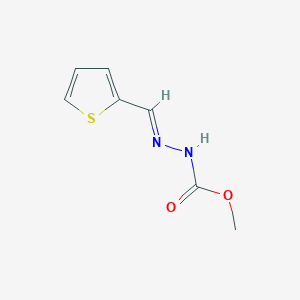
![N-{4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5330908.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5330920.png)
![(2R*,3S*,6R*)-5-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5330925.png)